molecular formula C14H12O2 B8780895 4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl- CAS No. 33158-10-0

4(5H)-Benzofuranone, 6,7-dihydro-2-phenyl-

Cat. No. B8780895
M. Wt: 212.24 g/mol
InChI Key: KIECIMHLAZKJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03952025

Procedure details

A solution of 5.0 g. of 3-(1-pyrrolodinyl)-2-cyclohexan-1-one in 30 ml. of anhydrous dimethylformamide is treated dropwise over twenty minutes under nitrogen with a solution of 6.0 g. of phenacyl bromide in 10 ml. of anhydrous dimethylformamide. The mixture is stirred for 47 hours at 80°C., allowed to cool to ambient temperature, and then poured into water and stirred for 30 minutes. The resulting suspension is extracted with chloroform, the chloroform extracts are combined, washed with water and dried. The solvent is removed and the residue is dried under high vacuum and crystallized from ethanol to yield 4-oxo-2-phenyl-4,5,6,7-tetrahydrobenzo[b]furan, m.p. 132°-134°C.
[Compound]
Name
3-(1-pyrrolodinyl)-2-cyclohexan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[O:4].[CH2:6](Br)[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8]>O>[O:4]=[C:3]1[C:6]2[CH:6]=[C:7]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)[O:8][C:7]=2[CH2:9][CH2:10][CH2:11]1

Inputs

Step One
Name
3-(1-pyrrolodinyl)-2-cyclohexan-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 47 hours at 80°C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension is extracted with chloroform
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent is removed
CUSTOM
Type
CUSTOM
Details
the residue is dried under high vacuum
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol

Outcomes

Product
Details
Reaction Time
47 h
Name
Type
product
Smiles
O=C1CCCC=2OC(=CC21)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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